molecular formula C5H7F3N4 B13189666 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

Cat. No.: B13189666
M. Wt: 180.13 g/mol
InChI Key: ABSUTWXXCSJXDD-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine (CAS 1511003-10-3) is a high-value chemical building block incorporating a 1,2,4-triazole heterocycle and a strategically positioned trifluoromethyl group. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in pharmaceuticals, agrochemicals, and materials . The incorporation of the trifluoromethyl group is a well-established strategy in drug design, as it can significantly improve a molecule's metabolic stability, membrane permeability, and overall bioavailability by influencing its lipophilicity and electronic properties . This compound is particularly valuable for constructing potential therapeutic agents. Its structure, featuring an ethylamine side chain, makes it a versatile intermediate for the synthesis of more complex molecules. Notably, closely related 1,2,4-triazole derivatives with ethylamine linkers have been identified as potent and selective agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a promising non-dopaminergic target for the treatment of psychiatric disorders such as schizophrenia . Furthermore, trifluoromethyl-substituted 1,2,4-triazoles have been explored as key components in rational drug design, for instance, in the development of novel benzenesulfonamide derivatives with potential antimalarial activity by targeting Plasmodium falciparum . This product is intended for research and development applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a critical synthon in hit-to-lead optimization and the discovery of new bioactive molecules.

Properties

Molecular Formula

C5H7F3N4

Molecular Weight

180.13 g/mol

IUPAC Name

1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C5H7F3N4/c1-2(9)3-10-4(12-11-3)5(6,7)8/h2H,9H2,1H3,(H,10,11,12)

InChI Key

ABSUTWXXCSJXDD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core with Trifluoromethyl Substitution

  • The triazole ring is commonly constructed via cyclization reactions involving hydrazine derivatives and nitrile or amide precursors.
  • The trifluoromethyl group is introduced either by using trifluoromethyl-substituted starting materials or by trifluoromethylation reactions on the triazole ring.
  • Microwave-assisted synthesis has been reported to efficiently promote cyclization and substitution reactions, yielding 3,5-disubstituted 1,2,4-triazoles with high purity and yield under mild conditions (e.g., 120 °C for 15 minutes in DMF).

Introduction of the Ethan-1-amine Side Chain

  • The ethanamine moiety is typically introduced via nucleophilic substitution or reductive amination on an appropriate intermediate bearing a leaving group or carbonyl functionality adjacent to the triazole ring.
  • For example, intermediates such as 4-{5-[2-fluorophenyl]-1H-1,2,4-triazol-3-yl}piperazine can be converted into ethanamine derivatives by reaction with amine sources under controlled conditions.
  • Protection and deprotection strategies (e.g., Boc protection) may be employed to facilitate selective functionalization and avoid side reactions.

Representative Synthetic Route Example

Step Reagents & Conditions Description Yield & Notes
1 N-Boc-piperazine + cyanogen bromide in ethanol, 0 °C to RT, 4 h Formation of tert-butyl 1-cyano piperazine carboxylate intermediate 90.7% yield, white solid
2 Methyl 2-fluorobenzoate + hydrazine hydrate, 90 °C, 5 h Preparation of 2-fluorobenzohydrazide 94% yield, off-white solid
3 Intermediate 1 + 2-fluorobenzohydrazide in DMF, microwave 120 °C, 15 min Cyclization to form triazole intermediate 92% yield, off-white solid
4 Intermediate + dioxane.HCl, RT, 30 min, then basification Deprotection and purification to yield triazole amine 89% yield, off-white solid

This method highlights the use of microwave-assisted cyclization and standard organic transformations to build the triazole ring and introduce the ethanamine group.

Alternative Synthetic Strategies

  • Other methods involve direct construction of the triazole ring from hydrazine derivatives and trifluoromethyl-substituted nitriles or esters, followed by amination steps.
  • Use of coupling reagents such as EDCI.HCl and HOBT in dichloromethane facilitates amide bond formation in related triazole derivatives, which can be adapted for ethanamine introduction.
  • Isocyanate coupling to form urea derivatives from triazole amines is also reported, indicating versatility in functional group transformations.
  • The synthesized compounds typically exhibit melting points in the range of 118–122 °C for intermediates and up to 254–290 °C for related triazole amine hydrochlorides, indicating purity and structural integrity.
  • Spectroscopic data such as ^1H NMR, ^13C NMR, IR, and mass spectrometry confirm the structure. For example, ^1H NMR signals corresponding to aromatic protons, methylene groups adjacent to nitrogen, and trifluoromethyl substituents are diagnostic.
  • High-resolution mass spectrometry (HRMS) data match calculated molecular weights precisely, e.g., 257.1009 Da for triazole amine hydrochlorides, supporting correct molecular formulation.
Parameter Details Reference
Starting materials N-Boc-piperazine, cyanogen bromide, methyl 2-fluorobenzoate, hydrazine hydrate
Solvents Ethanol, DMF, dioxane, dichloromethane
Reaction conditions Microwave irradiation (120 °C, 15 min), reflux (90 °C, 5 h), room temperature stirring
Purification Silica gel column chromatography, recrystallization
Yields 89–94% for key steps
Analytical confirmation ^1H NMR, ^13C NMR, IR, MS, HRMS

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted triazoles and amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. For instance, in its antimalarial application, it inhibits the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in malaria parasites . This inhibition disrupts the parasite’s ability to replicate and survive.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of triazole-ethylamine derivatives is highly dependent on the substituents at the 5-position of the triazole ring. Below is a comparative analysis of key analogues:

Compound Name 5-Position Substituent Key Properties/Applications Reference
1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine -CF₃ TAAR1 agonism; enhanced metabolic stability
LK00764 (2-(5-(4′-Chloro-biphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine) 4′-Chloro-biphenyl Potent TAAR1 agonist for psychotic disorders
2-(5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Thiophen-2-yl Moderate TAAR1 activation; lower lipophilicity
3-{5-[4-(Trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-1H-indole (8b) 4-(Trifluoromethyl)phenyl Antiviral activity against TMV
2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine 3-Methoxyphenyl TAAR1 partial agonist; lower efficacy

Key Observations:

  • Trifluoromethyl (-CF₃): The -CF₃ group in the target compound confers superior metabolic stability compared to non-fluorinated substituents (e.g., methoxy or thiophenyl groups) due to its strong electron-withdrawing nature and resistance to oxidative degradation .
  • Biphenyl Substituents (e.g., LK00764): Bulky aryl groups like 4′-chloro-biphenyl enhance TAAR1 binding affinity but may reduce solubility, necessitating hydrochloride salt formulations for improved bioavailability .

Pharmacological Activity

  • TAAR1 Agonism: The target compound and LK00764 exhibit full TAAR1 agonism, critical for modulating dopaminergic and serotonergic pathways in schizophrenia . In contrast, 2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine shows partial agonism, highlighting the importance of substituent bulkiness and electronic effects .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., LK00764) improve aqueous solubility, whereas neutral trifluoromethyl derivatives may require formulation optimization .
  • Thermal Stability: Melting points for hydrochloride salts range from 234–235°C (e.g., 2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride), indicating robust crystalline stability .

Biological Activity

1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antiviral, and anticancer effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a trifluoromethyl group and a triazole ring. The molecular formula is C5H7F3N4C_5H_7F_3N_4, with a molecular weight of approximately 202.13 g/mol.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including 1-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine, it was found to have notable activity against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The compound showed an MIC of 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics such as ampicillin .

Antiviral Activity

In the context of viral infections, particularly those caused by coronaviruses, triazole compounds have been investigated for their inhibitory effects on viral replication. A study indicated that derivatives similar to 1-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine exhibited promising antiviral activity against SARS-CoV-2.

Compound EC50 (µM) Selectivity Index
1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine4.66 ± 0.58>20

The selectivity index indicates that the compound is less toxic to host cells while effectively inhibiting viral replication .

Anticancer Activity

The potential anticancer properties of triazole derivatives have also been explored. In vitro studies demonstrated that 1-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine could inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

The biological activities of triazole compounds are often attributed to their ability to inhibit specific enzymes or pathways within microbial or cancerous cells. For instance, triazoles can interfere with the synthesis of nucleic acids or essential proteins required for cell survival and replication.

Case Study 1: Antiviral Efficacy

A clinical trial evaluated the efficacy of a triazole compound similar to 1-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine in patients with COVID-19. The trial reported a significant reduction in viral load in treated patients compared to controls.

Case Study 2: Antimicrobial Resistance

Another study focused on the use of this compound in overcoming antibiotic resistance in Staphylococcus aureus. The results indicated that combining the triazole with traditional antibiotics enhanced their effectiveness against resistant strains.

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